H-MET-TRP-OH
Overview
Description
Methionyltryptophan is a dipeptide composed of methionine and tryptophan . It is an incomplete breakdown product of protein digestion or protein catabolism . The molecular formula of Methionyltryptophan is C16H21N3O3S .
Synthesis Analysis
While specific synthesis methods for Methionyltryptophan were not found, general methods for peptide synthesis could be applied. For instance, retrosynthetic pathways using transformer-based models and a hyper-graph exploration strategy can be used for automatic retrosynthesis route planning .
Molecular Structure Analysis
The molecular structure of Methionyltryptophan can be determined using techniques such as X-ray crystallography or electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methionyltryptophan can be computed using tools like ProtParam . This tool allows the computation of various physical and chemical parameters for a given protein or peptide .
Scientific Research Applications
Role in Protein Structure and Function
Research on a humanized monoclonal antibody against respiratory syncytial virus identified a single tryptophan residue critical for binding activity. This study highlights the importance of tryptophan, and by extension, methionyltryptophan, in the structure-function relationship of proteins (Wei et al., 2007).
Applications in Genetic Engineering
The expression of methionyl bovine growth hormone in Escherichia coli was investigated, demonstrating the role of methionine in enhancing the expression of genetically engineered proteins (Schoner et al., 1984).
Selective Modification and Cleavage of Proteins
Progress in nonenzymatic selective modification and cleavage of proteins using methionine residues has been discussed, which is crucial for understanding protein structure and function (Witkop & Ramachandran, 1964).
Involvement in Immune Responses
Methionine and tryptophan have been shown to play a role in immune responses and inflammation, indicating potential applications of Methionyltryptophan in immunology and inflammatory diseases (Azeredo et al., 2017).
Potential Therapeutic Applications
The metabolic pathways involving methionine and tryptophan, including their roles in oncogenic kinases activation in glioblastoma and potential therapeutic targets, were explored. This suggests Methionyltryptophan could have applications in cancer research and therapy (Palanichamy et al., 2016).
Enhancement of Protein Modification Techniques
Incorporation of azides into recombinant proteins, using methionine surrogates, for chemoselective modification by the Staudinger ligation highlights the importance of methionine in protein engineering and functional studies (Kiick et al., 2001).
Electrochemical Amino Acid Sensing
Advancements in electrochemical amino acid sensing, particularly for methionine and tryptophan, underscore their importance in developing methods for detecting these biomolecules at trace levels, relevant for both clinical diagnostics and research applications (Moulaee & Neri, 2021).
Future Directions
Mechanism of Action
Target of Action
Methionyltryptophan, also known as H-MET-TRP-OH, is an incomplete breakdown product of protein digestion or protein catabolism . It is a non-competitive inhibitor of angiotensin-1 converting enzyme (ACE), with an IC50 of 9.8 μM . ACE is a key enzyme in the renin-angiotensin system, which plays a critical role in regulating blood pressure and fluid balance.
Biochemical Pathways
Methionyltryptophan is involved in the metabolism of tryptophan, an essential amino acid . Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target .
Result of Action
The primary result of Methionyltryptophan’s action is the inhibition of ACE, leading to a decrease in blood pressure . This can have beneficial effects in conditions such as hypertension. Additionally, disruptions in tryptophan metabolism, which Methionyltryptophan is involved in, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Biochemical Analysis
Biochemical Properties
Methionyltryptophan interacts with a variety of enzymes, proteins, and other biomolecules. It is a key player in the metabolism of the essential amino acid tryptophan . The nature of these interactions is complex and multifaceted, involving various biochemical reactions .
Cellular Effects
Methionyltryptophan has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Methionyltryptophan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methionyltryptophan change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methionyltryptophan vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methionyltryptophan is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Methionyltryptophan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Methionyltryptophan and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVRXLDSCKEYES-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209279 | |
Record name | Methionyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60535-02-6 | |
Record name | L-Methionyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60535-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060535026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methionyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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